molecular formula C16H14O4 B1314194 Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- CAS No. 19389-82-3

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-

Cat. No.: B1314194
CAS No.: 19389-82-3
M. Wt: 270.28 g/mol
InChI Key: UYPHMXWUZATPGQ-UHFFFAOYSA-N
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Description

Structural Characterization of Methanone, [2-Hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- follows established International Union of Pure and Applied Chemistry protocols for complex organic molecules containing multiple functional groups. The primary systematic name reflects the compound's core benzophenone structure with specific substitution patterns that define its unique chemical identity. According to standard nomenclature conventions, the compound can be designated as [2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone, which explicitly identifies the methanone carbonyl group as the central functional moiety connecting two aromatic ring systems.

The nomenclature complexity arises from the presence of multiple substituents on the benzene ring, requiring precise positional designation to avoid structural ambiguity. The hydroxyl group occupies the ortho position relative to the carbonyl attachment, while the oxiranylmethoxy substituent is positioned para to the same reference point. Alternative systematic names include (2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl)(phenyl)methanone and 2-benzoyl-5-[(oxiran-2-yl)methoxy]phenol, each emphasizing different structural perspectives of the same molecular entity.

The oxirane ring system, also known as an epoxide ring, introduces additional nomenclature considerations due to its three-membered cyclic ether structure. The systematic designation "oxiran-2-ylmethoxy" specifically indicates the attachment point of the oxirane ring to the methoxy linker, providing unambiguous structural information essential for chemical communication and database registration. This precise nomenclature system ensures accurate identification across various chemical databases and facilitates consistent scientific discourse regarding the compound's properties and applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- exhibits characteristic features of substituted benzophenone derivatives, with specific geometric constraints imposed by the oxirane ring system and hydroxyl substitution pattern. The central carbonyl group adopts a planar configuration with the two aromatic ring systems, creating a distinctive molecular architecture that influences both physical and chemical properties. The presence of the ortho-hydroxyl group introduces intramolecular hydrogen bonding possibilities with the adjacent carbonyl oxygen, potentially stabilizing specific conformational arrangements and affecting overall molecular rigidity.

The oxirane ring system contributes significant steric effects to the overall molecular geometry, with its highly strained three-membered ring structure introducing conformational preferences in the attached methoxy linker chain. The oxiran-2-ylmethoxy substituent extends from the para position of the hydroxylated benzene ring, creating a pendant group that can adopt multiple conformational states depending on intermolecular interactions and crystalline packing arrangements. The geometric parameters of the oxirane ring, characterized by compressed bond angles approaching 60 degrees, create significant ring strain that influences the compound's reactivity profile and conformational behavior.

Crystallographic investigations of related benzophenone derivatives provide valuable insights into the potential solid-state structure of this compound, suggesting probable crystal packing motifs dominated by hydrogen bonding networks and aromatic stacking interactions. The combination of polar functional groups, including the hydroxyl, carbonyl, and ether moieties, creates multiple sites for intermolecular association that likely govern crystal structure organization. These structural features contribute to the compound's physical properties and may influence its behavior in various chemical environments and applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- through detailed analysis of both proton and carbon-13 nuclear magnetic resonance spectra. The aromatic region of the proton nuclear magnetic resonance spectrum typically exhibits multiple signals corresponding to the substituted benzene rings, with chemical shifts influenced by the electron-withdrawing carbonyl group and electron-donating hydroxyl and methoxy substituents. The ortho-hydroxyl proton appears characteristically downfield due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, creating a distinctive spectroscopic signature for structural confirmation.

The oxirane ring protons exhibit characteristic chemical shift patterns that provide unambiguous identification of this functional group within the molecular structure. The oxirane protons typically appear in the range of 2.5 to 3.5 parts per million, with specific coupling patterns reflecting the constrained geometry of the three-membered ring system. The methoxy linker protons connecting the oxirane to the aromatic system create additional complexity in the nuclear magnetic resonance spectrum, requiring careful analysis for complete structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 190-200 parts per million, characteristic of benzophenone derivatives, while the oxirane carbons appear at distinctive chemical shifts reflecting their unique electronic environment. The aromatic carbon signals provide detailed information about substitution patterns and electronic effects, with quaternary carbons appearing at different chemical shifts compared to protonated aromatic carbons. This comprehensive nuclear magnetic resonance characterization enables confident structural assignment and purity assessment for synthetic and analytical applications.

Infrared and Raman Vibrational Spectroscopy

Infrared spectroscopy of methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- reveals characteristic vibrational bands that provide definitive identification of key functional groups and molecular interactions. The carbonyl stretching vibration appears as a strong, sharp absorption in the region of 1650-1680 wavenumbers, with the exact frequency influenced by conjugation with the aromatic ring systems and potential hydrogen bonding interactions with the ortho-hydroxyl group. The hydroxyl stretching vibration typically manifests as a broad absorption band in the 3200-3600 wavenumber region, with specific frequency and band shape providing information about hydrogen bonding environments and molecular associations.

The oxirane ring system contributes distinctive vibrational signatures to the infrared spectrum, particularly through carbon-oxygen stretching modes and ring deformation vibrations that appear in characteristic frequency ranges. The ether linkages present in the oxiranylmethoxy substituent create additional carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region, providing complementary structural information. Aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes contribute to the fingerprint region of the spectrum, creating a unique spectroscopic signature for compound identification and purity assessment.

Raman spectroscopy provides complementary vibrational information through different selection rules, revealing vibrations that may be weak or absent in infrared spectra. The symmetric breathing modes of the aromatic rings often appear prominently in Raman spectra, while the polarizability changes associated with the carbonyl group and aromatic systems create characteristic Raman signatures. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization that supports structural assignments and enables monitoring of molecular interactions and environmental effects on the compound's vibrational behavior.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- provides molecular weight confirmation at mass-to-charge ratio 270, corresponding to the molecular ion peak, along with characteristic fragmentation patterns that support structural assignments. The molecular ion peak intensity varies depending on ionization conditions, with electron impact ionization potentially causing extensive fragmentation due to the compound's multiple functional groups and relatively weak bonds. Alternative ionization methods, such as electrospray ionization or chemical ionization, may provide enhanced molecular ion stability for accurate molecular weight determination.

The fragmentation pathways typically involve initial loss of the oxiranylmethoxy side chain, creating a base peak corresponding to the 2-hydroxybenzophenone cation at mass-to-charge ratio approximately 198. This fragmentation pattern reflects the relative stability of the aromatic carbonyl system compared to the aliphatic ether linkage connecting the oxirane substituent. Secondary fragmentation processes may include loss of carbon monoxide from the carbonyl group, phenyl radical loss, and various rearrangement reactions characteristic of benzophenone derivatives under mass spectrometric conditions.

High-resolution mass spectrometry enables precise molecular formula determination and helps distinguish between compounds with similar nominal masses but different elemental compositions. The exact mass measurement for methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- provides confirmation of the molecular formula C₁₆H₁₄O₄ and supports structural assignments when combined with nuclear magnetic resonance and infrared spectroscopic data. The characteristic fragmentation patterns serve as molecular fingerprints for compound identification and can be used to monitor synthetic reactions and assess compound purity in analytical applications.

Properties

IUPAC Name

[2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15-8-12(19-9-13-10-20-13)6-7-14(15)16(18)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPHMXWUZATPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519359
Record name {2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19389-82-3
Record name {2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- typically involves the reaction of 2-hydroxy-4-(oxiranylmethoxy)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Polymer Science

In polymer science, Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- can be utilized as a photostabilizer and UV absorber in various polymer matrices. Its ability to absorb ultraviolet light helps protect polymers from degradation.

Case Study: Bio-based Epoxy Resins

A structurally similar compound, 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), has been used to develop bio-based epoxy resins. When cured with maleic anhydride derived from vegetable feedstocks, the resulting epoxy resin exhibited outstanding adhesive strength on carbon fiber reinforced polymer (CFRP) joints—three times greater than traditional epoxy systems. This demonstrates the potential application of Methanone derivatives in creating sustainable materials with enhanced performance.

Environmental Science

In environmental applications, compounds similar to Methanone have been employed in the development of eco-friendly tanning agents for leather production.

Case Study: Metal-free Leather Tanning

A sulfonated gallic acid-based epoxide was used to crosslink collagen in leather tanning processes. The wastewater generated from this process showed a biochemical oxygen demand (BOD) to chemical oxygen demand (COD) ratio of 0.35 ± 0.04, indicating high treatability. This suggests that Methanone could be explored for similar applications in reducing environmental impact while maintaining product quality.

Organic Chemistry and Pharmacology

Methanone derivatives have shown promise in pharmaceutical applications due to their biological activity.

Case Study: Antioxidant Activity

Structurally similar compounds have been synthesized into L-Ascorbic Ferulic Acid hybrids that displayed potent antioxidant activities attributed to their enediol structure. These hybrids are significant in cosmetic formulations for their protective effects against oxidative stress.

Table: Biological Activities of Related Compounds

Compound NameActivityReference
L-Ascorbic Ferulic Acid HybridAntioxidant
OctabenzoneUV Absorber
Sulfonated Gallic Acid EpoxideEco-friendly Tanning Agent

Potential for Further Research

The unique combination of hydroxyl and oxirane functionalities in Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- suggests opportunities for further functionalization. This can lead to tailored applications across various industries including cosmetics, pharmaceuticals, and sustainable materials.

Mechanism of Action

The mechanism of action of Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- involves its interaction with various molecular targets and pathways. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl- (Octabenzone, CAS 1843-05-6)
  • Structural Difference : Replaces the oxiranylmethoxy group with a hydrophobic octyloxy chain.
  • Properties: Higher hydrophobicity enhances compatibility with non-polar polymers like polyethylene (PE) and polypropylene (PP). Widely used as a UV absorber (e.g., Cyasorb UV 531) due to strong absorption in the 290–360 nm range .
  • Applications: Non-reactive stabilizer in plastics, adhesives, and coatings. Subject to migration limitations (SML: 6.0 mg/kg in food-contact plastics) .
b) Methanone, [2-hydroxy-4-(prop-2-ynyloxy)phenyl]phenyl-
  • Structural Difference : Substitutes oxiranylmethoxy with a propargyloxy group (alkyne).
  • Reactivity: The alkyne enables click chemistry (e.g., Huisgen cycloaddition) for covalent bonding in polymers. Retains UV absorption properties of the benzophenone core .
c) Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- (CAS 2549-87-3)
  • Structural Difference : Allyloxy group instead of oxiranylmethoxy.
  • Applications : The allyl group participates in radical polymerization, making it suitable for photoresists and reactive resins .

Ketone Core Variations

a) 1-[2-Hydroxy-4-(oxiranylmethoxy)phenyl]ethanone (CAS 61270-24-4)
  • Structural Difference: Ethanone (acetophenone) core instead of methanone (benzophenone).
  • Properties: Lower molecular weight (208.21 g/mol) compared to the benzophenone analog. Similar reactivity due to the epoxide group .
b) Methanone, (2-hydroxy-4-methoxyphenyl)(2-methoxyphenyl) (CAS 62495-36-7)
  • Structural Difference : Methoxy groups at both 4- and 2'-positions.
  • Electronic Effects : Electron-donating methoxy groups redshift UV absorption maxima compared to hydroxyl-substituted derivatives. Lacks epoxide reactivity .

Epoxide-Specific Reactivity

The oxiranylmethoxy group in the target compound enables:

  • Ring-opening reactions with amines, thiols, or acids, forming covalent bonds in epoxy resins .
  • Enhanced polymer compatibility: Reactive UV stabilizers incorporated into polymer matrices reduce leaching, improving long-term performance compared to non-reactive analogs like Octabenzone .

UV Absorption Performance

  • Substituent Impact : Electron-withdrawing groups (e.g., hydroxyl) enhance UV absorption intensity, while alkyl chains (e.g., octyloxy) broaden the absorption range .
  • Comparison Table :
Compound Substituent λmax (nm) Key Application
Target Compound Oxiranylmethoxy ~285–320 (inferred) Reactive UV stabilizer
Octabenzone Octyloxy 290–360 Non-reactive UV absorber
4-Allyloxy-2-hydroxybenzophenone Allyloxy ~280–340 Photopolymerization

Biological Activity

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-, is a synthetic compound with potential applications in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxiranylmethoxy group attached to a phenolic framework. This structural configuration may influence its reactivity and interaction with biological targets.

The biological activity of Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- can be attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The oxiranylmethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction may lead to modifications in cellular processes and metabolic pathways.
  • Enzyme Interactions : The compound has been noted for its role in studying enzyme interactions, which is critical for understanding metabolic pathways and drug metabolism.

Biological Activity

Research indicates that Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- exhibits several biological activities:

  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress within cells.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism underlying this activity may involve apoptosis induction or cell cycle arrest .
  • Modulation of Drug Resistance : The compound's structural analogs have been investigated for their ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in tumors. This suggests that Methanone could potentially enhance the efficacy of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits potential antioxidant properties
CytotoxicityInduces cytotoxic effects in cancer cell lines
Drug ResistanceInhibits P-glycoprotein, enhancing drug efficacy

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-. In studies involving rodent models, various doses were administered to observe the effects on body weight, organ weights (liver and kidneys), and reproductive parameters. Notable findings include:

  • Increased liver weights associated with hepatocyte cytoplasmic vacuolization.
  • Decreased epididymal sperm density at higher doses.
  • No observed adverse effect level (NOAEL) was established for microscopic lesions at 6250 ppm in diet studies .

Q & A

Q. Basic Research Focus

  • XRD : Resolves bond lengths and angles (e.g., C=O and oxirane ring geometry) .
  • UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic and carbonyl groups.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

How should conflicting toxicity data from different studies be reconciled for risk assessment?

Advanced Research Focus
Discrepancies arise due to:

  • Sample purity : Impurities (e.g., unreacted epoxide precursors) may skew toxicity results .
  • Assay variability : In vitro vs. in vivo models (e.g., acute oral toxicity in rodents vs. cell-based assays) .
  • Data gaps : Stability under physiological conditions (e.g., hydrolysis of the oxirane ring) may alter toxicity profiles . Mitigate via systematic dose-response studies and meta-analyses of structurally analogous compounds.

What are the key reactivity considerations for the oxiranylmethoxy group in downstream applications?

Advanced Research Focus
The epoxide group is prone to ring-opening reactions under acidic/basic conditions or nucleophilic attack (e.g., by amines or thiols). Stability studies should assess:

  • pH sensitivity : Hydrolysis rates in aqueous buffers .
  • Thermal degradation : TGA/DSC to determine decomposition thresholds.
  • Compatibility with functional groups : Avoid strong oxidizers or reductants during storage .

What role does this compound play in biochemical or biomedical research?

Advanced Research Focus
Derivatives of diaryl methanones exhibit:

  • Antioxidant activity : Scavenging of reactive oxygen species (ROS) in neutrophil assays .
  • Enzyme modulation : Interactions with cytochrome P450 or kinases due to the phenolic hydroxyl group .
  • Fluorescent probes : Structural analogs are used in DNA/RNA detection via fluorophore conjugation .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Below –20°C in airtight, light-resistant containers to prevent epoxide degradation .

How do structural modifications (e.g., substituent position) influence its physicochemical properties?

Advanced Research Focus
Comparative studies with analogs reveal:

  • Electron-donating groups (e.g., methoxy at para position) increase solubility and reduce LogP .
  • Hydroxyl groups enhance hydrogen-bonding capacity, affecting crystallinity and melting points .
  • Steric effects : Bulky substituents (e.g., biphenyl) alter reaction kinetics in substitution reactions .

Which advanced chromatographic or spectroscopic methods resolve co-eluting impurities?

Q. Advanced Research Focus

  • HPLC-MS/MS : Distinguishes isomers via fragmentation patterns.
  • Chiral chromatography : Resolves enantiomers if asymmetric centers are present.
  • 2D-NMR (e.g., HSQC, COSY) : Assigns proton-carbon correlations in complex mixtures .

What are the stability challenges under varying environmental conditions, and how are they addressed?

Q. Advanced Research Focus

  • Photodegradation : UV light accelerates decomposition; use amber glassware and UV stabilizers .
  • Hydrolysis : Lyophilization or formulation in anhydrous solvents prevents oxirane ring opening .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies safe storage temperatures .

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